molecular formula C23H26N2O6 B1302552 Fmoc-Dap(Boc)-OH CAS No. 162558-25-0

Fmoc-Dap(Boc)-OH

Cat. No.: B1302552
CAS No.: 162558-25-0
M. Wt: 426.5 g/mol
InChI Key: PKAUMAVONPSDRW-IBGZPJMESA-N
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Description

Fmoc-Dap(Boc)-OH: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis.

Mechanism of Action

Target of Action

Fmoc-Dap(Boc)-OH, also known as N-Fmoc-N’-Boc-L-2,3-Diaminopropionic acid, is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein.

Mode of Action

The compound works by protecting the amine and carboxyl groups of the diaminopropionic acid during peptide synthesis . The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group, and the Boc (tert-butyloxycarbonyl) group protects the side chain amino group. These protecting groups prevent unwanted side reactions during the synthesis process. They can be selectively removed when needed, allowing the peptide chain to be extended .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which are essential for creating the primary structure of proteins. The downstream effects include the formation of functional proteins that can perform various biological roles.

Pharmacokinetics

Its properties, such as stability and reactivity, can impact its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting specific groups during synthesis, it allows for the precise assembly of amino acids into peptides.

Action Environment

The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, the removal of the Fmoc group typically requires a mildly basic environment. Therefore, careful control of these factors is essential for the successful use of this compound in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dap(Boc)-OH typically involves multiple steps, starting with the protection of amino acids. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The Boc group is added using tert-butyl chloroformate in the presence of a base like triethylamine. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Boc group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amides or thiol esters.

Scientific Research Applications

Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise construction of peptides.

Biology: In biological research, it is used to study protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.

Industry: In the industrial sector, it is used in the production of synthetic peptides for research and pharmaceutical applications.

Comparison with Similar Compounds

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-aminopropanoic acid: Similar structure but lacks the Boc group.

    (2S)-2-(tert-butoxycarbonylamino)-3-aminopropanoic acid: Similar structure but lacks the Fmoc group.

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(tert-butoxycarbonylamino)butanoic acid: Similar structure with an additional carbon in the backbone.

Uniqueness: The presence of both Fmoc and Boc protecting groups in Fmoc-Dap(Boc)-OH makes it particularly versatile in peptide synthesis, allowing for selective protection and deprotection steps. This dual protection strategy enhances the efficiency and specificity of peptide synthesis, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAUMAVONPSDRW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162558-25-0
Record name (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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